molecular formula C16H15BrN2O2S B2627359 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide CAS No. 2034554-49-7

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B2627359
CAS No.: 2034554-49-7
M. Wt: 379.27
InChI Key: JLUPBKVNODVMAR-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene ring substituted with a bromine atom at position 4 and a carboxamide group at position 2. The carboxamide moiety is linked to a hydroxyethyl chain bearing a 1-methylindole group. This compound combines structural motifs (thiophene, indole, and bromine) associated with diverse pharmacological activities, including antimicrobial and antitumor properties . Its design aligns with trends in heterocyclic drug development, where carboxamide scaffolds are prioritized for their synthetic versatility and bioactivity .

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O2S/c1-19-8-12(11-4-2-3-5-13(11)19)14(20)7-18-16(21)15-6-10(17)9-22-15/h2-6,8-9,14,20H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLUPBKVNODVMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps. One common approach starts with the bromination of thiophene-2-carboxamide to introduce the bromine atom. This is followed by the coupling of the brominated thiophene with an indole derivative under specific conditions to form the desired compound. The reaction conditions often involve the use of catalysts and solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield a variety of substituted thiophene derivatives .

Scientific Research Applications

4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, potentially modulating their activity. The bromine atom and thiophene ring may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues and their differentiating features are summarized below:

Compound Name Core Structure Bromine Position Indole Substitution Additional Groups Biological Activity Reference
Target Compound Thiophene-2-carboxamide 4 1-Methyl Hydroxyethyl Not reported -
5-Bromo-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Thiophene-2-carboxamide 5 None 4-Methylpyridin-2-yl Antibacterial (broad-spectrum)
3-Bromo-N-[2-(2-methyl-1H-indol-3-yl)ethyl]thiophene-2-carboxamide Thiophene-2-carboxamide 3 2-Methyl Ethyl Not reported
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene-acetamide None (on phenyl) None 4-Bromophenyl Antimycobacterial
Ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylate Pyrrole-carboxylate None 1-Methyl (bis-indole) tert-Butoxycarbonyl Moderate anticancer activity (HOP-92, SNB-75)

Key Observations :

  • Bromine Position : The target compound’s bromine at position 4 on the thiophene ring distinguishes it from analogues with bromine at position 3 (e.g., ) or 5 (e.g., ). Positional differences may influence electronic properties and target binding.
  • Hydroxyethyl Group : Unique to the target, this group may enhance solubility or hydrogen-bonding capacity compared to unsubstituted ethyl chains (e.g., ).

Biological Activity

4-Bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is a synthetic compound belonging to the class of indole derivatives. This class is recognized for its notable biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The molecular formula of 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide is C18H17BrN2O2SC_{18}H_{17}BrN_2O_2S. The compound features a bromine atom, an indole moiety, and a thiophene ring, which contribute to its biological activities.

Antimicrobial Activity

Research has demonstrated that compounds similar to 4-bromo-N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)thiophene-2-carboxamide exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies show that derivatives with similar structures have MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens, indicating potent antibacterial activity .
  • Biofilm Inhibition : These compounds also demonstrate the ability to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, outperforming traditional antibiotics like Ciprofloxacin .

Anticancer Activity

The anticancer potential of indole derivatives has been extensively studied. The compound is believed to interact with specific molecular targets involved in cancer cell proliferation and apoptosis.

Study 1: Antimicrobial Evaluation

In a comparative study involving various indole derivatives, the compound was tested against multiple bacterial strains. Results indicated a strong correlation between structural features and antimicrobial efficacy. The study highlighted that modifications in the thiophene ring significantly influenced the biological activity.

CompoundMIC (μg/mL)Biofilm Reduction (%)
4-Bromo-N-(...)0.2275
Ciprofloxacin0.560

Study 2: Anticancer Potential

Another research initiative focused on the anticancer properties of indole derivatives similar to this compound. The study found that certain modifications could enhance cytotoxicity against breast cancer cell lines, suggesting that further research into this specific compound could yield valuable insights.

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